molecular formula C7H9O2- B8524089 4,4-Dimethyl-2-pentynoate

4,4-Dimethyl-2-pentynoate

Cat. No.: B8524089
M. Wt: 125.14 g/mol
InChI Key: NAQCQFVKNLZQHE-UHFFFAOYSA-M
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Description

4,4-Dimethyl-2-pentynoate (ethyl ester: ethyl this compound) is an alkyne-containing ester with the molecular formula C₉H₁₄O₂ and CAS number 22773-08-6 . Its structure features a triple bond at the C2 position and two methyl groups at the C4 position (Figure 1). This compound is primarily utilized in organic synthesis, particularly in click chemistry and cycloaddition reactions due to the reactivity of its alkyne moiety .

Properties

Molecular Formula

C7H9O2-

Molecular Weight

125.14 g/mol

IUPAC Name

4,4-dimethylpent-2-ynoate

InChI

InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9)/p-1

InChI Key

NAQCQFVKNLZQHE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C#CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(Hydroxymethyl)-4,4-dimethylpentanoate

  • Molecular Formula: C₁₀H₂₀O₃ (vs. C₉H₁₄O₂ for 4,4-dimethyl-2-pentynoate) .
  • Key Differences: Replaces the triple bond with a single bond and introduces a hydroxymethyl (-CH₂OH) group at the C2 position. The hydroxyl group increases polarity, enhancing solubility in polar solvents like water or ethanol.

(2S)-2-Amino-4,4-dimethylpentanoic Acid

  • Molecular Formula: C₇H₁₃NO₂ (vs. C₉H₁₄O₂) .
  • Key Differences: Features an amino (-NH₂) group at the C2 position and a carboxylic acid (-COOH) instead of an ester. Zwitterionic nature at physiological pH improves water solubility, making it suitable for peptide synthesis. Lacks the triple bond, limiting applications in alkyne-based reactions but enabling incorporation into biomolecules .

Ethyl 4,4-Difluorovalerate

  • Molecular Formula : C₇H₁₂F₂O₂ (inferred from ’s title).
  • Key Differences: Substitutes methyl groups at C4 with fluorine atoms. The absence of a triple bond reduces strain but maintains ester functionality for nucleophilic acyl substitution .

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Functional Groups Key Reactivity Applications
This compound C₉H₁₄O₂ Alkyne, Ester Cycloadditions, Hydrogenation Click chemistry, Polymer synthesis
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate C₁₀H₂₀O₃ Hydroxyl, Ester Ester hydrolysis, Oxidation Drug intermediates, Solubility enhancer
(2S)-2-Amino-4,4-dimethylpentanoic acid C₇H₁₃NO₂ Amino, Carboxylic acid Peptide coupling, Zwitterion formation Bioconjugation, Enzyme substrates
Ethyl 4,4-difluorovalerate C₇H₁₂F₂O₂ Fluorine, Ester Nucleophilic substitution, Fluorine-specific reactions Fluorinated polymers, Agrochemicals

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